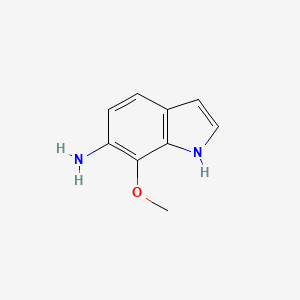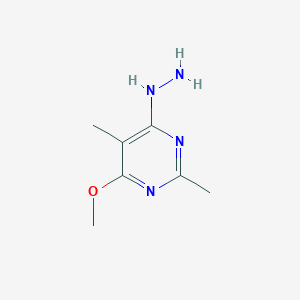
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol is a chemical compound with a unique structure that includes a hydroxyimino group and a dihydroindenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of oxindole with glyoxal in methanol under reflux conditions . This reaction yields the desired compound along with other derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,6Z,9Z)-3,6,9-octadecatriene: A compound with a similar structural motif used in pheromone research.
(3Z,6Z,9Z)-3,6,9-nonadecatriene: Another structurally related compound with applications in chemical ecology.
Uniqueness
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-6-4-5-7(10-12)9(6)8/h1-3,11-12H,4-5H2/b10-7- |
Clé InChI |
KZIPIQJREBHBJH-YFHOEESVSA-N |
SMILES isomérique |
C1C/C(=N/O)/C2=C1C=CC=C2O |
SMILES canonique |
C1CC(=NO)C2=C1C=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)






![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)




![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
